REACTION_SMILES
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[CH3:14][OH:15].[NH2:1][n:2]1[c:3]([SH:13])[n:4][n:5][c:6]([C:9]([CH3:10])([CH3:11])[CH3:12])[c:7]1=[O:8].[Na+:17].[OH-:16].[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[NH2:1][n:2]1[c:3]([S:13][CH3:14])[n:4][n:5][c:6]([C:9]([CH3:10])([CH3:11])[CH3:12])[c:7]1=[O:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1nnc(S)n(N)c1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CSc1nnc(C(C)(C)C)c(=O)n1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |